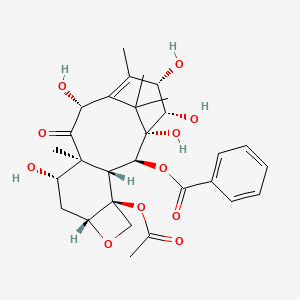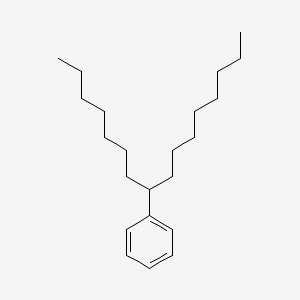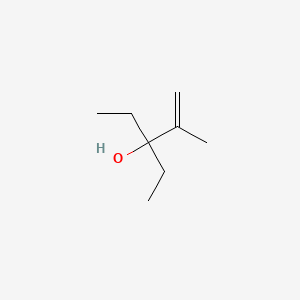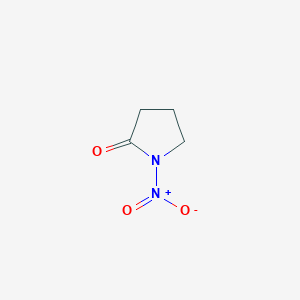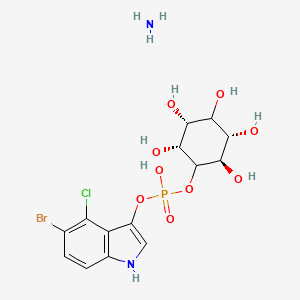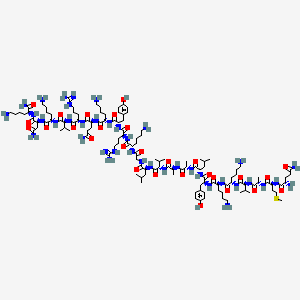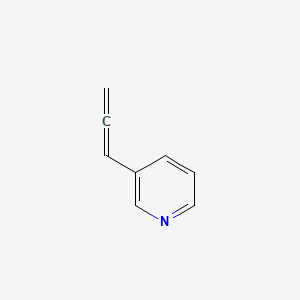
Pyridine, 3-(1,2-propadienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3-(1,2-propadienyl)- is a heterocyclic aromatic organic compound with the molecular formula C8H7N It is a derivative of pyridine, where a 1,2-propadienyl group is attached to the third carbon of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-(1,2-propadienyl)- can be achieved through several methods. One common approach involves the reaction of pyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where pyridine is coupled with a suitable propargyl halide under mild conditions .
Industrial Production Methods
Industrial production of Pyridine, 3-(1,2-propadienyl)- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts and optimized reaction conditions to maximize efficiency. The use of zeolite catalysts in gas-phase reactions has also been explored for the large-scale production of pyridine derivatives .
化学反应分析
Types of Reactions
Pyridine, 3-(1,2-propadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridines depending on the specific reagents and conditions used .
科学研究应用
Pyridine, 3-(1,2-propadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other fine chemicals.
作用机制
The mechanism of action of Pyridine, 3-(1,2-propadienyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to various therapeutic effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its anticancer properties may involve the inhibition of key signaling pathways involved in cell proliferation and survival .
相似化合物的比较
Pyridine, 3-(1,2-propadienyl)- can be compared with other similar compounds such as:
Pyridine: The parent compound, which lacks the 1,2-propadienyl group.
3-(1,2-Propadienyl)pyridine: A similar compound with the same substituent at a different position.
Pyridine derivatives: Compounds like 2-methylpyridine and 4-ethylpyridine, which have different alkyl substituents on the pyridine ring.
Uniqueness
The uniqueness of Pyridine, 3-(1,2-propadienyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
205991-38-4 |
|---|---|
分子式 |
C8H7N |
分子量 |
117.15 g/mol |
InChI |
InChI=1S/C8H7N/c1-2-4-8-5-3-6-9-7-8/h3-7H,1H2 |
InChI 键 |
PCHRPKKWHQPWGF-UHFFFAOYSA-N |
规范 SMILES |
C=C=CC1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


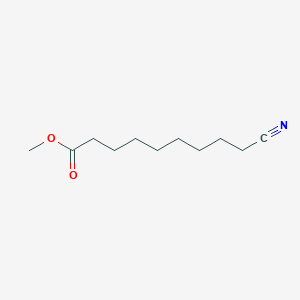
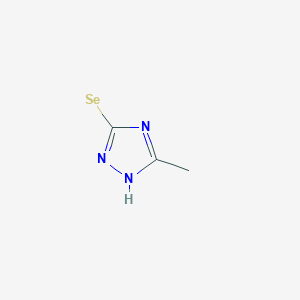
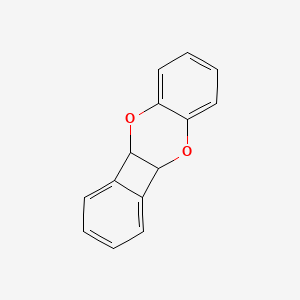
![Phenyl-[2-[2-[phenyl(pyridin-3-yl)phosphanyl]ethoxy]ethyl]-pyridin-3-ylphosphane](/img/structure/B13818501.png)
